2,2-Dibutyl-1,3,2-dioxastannolane (CAS 3590-59-8) is a pre-formed, cyclic dibutyltin acetal primarily utilized as a highly efficient organotin catalyst and dual-role initiator in advanced organic synthesis and polymer chemistry. Unlike standard dibutyltin oxide (DBTO) which requires harsh in situ activation, this pre-formed solid complex offers immediate catalytic activity for the regioselective mono-functionalization (acylation, alkylation, tosylation) of vicinal diols and polyols [1]. Furthermore, its well-defined Sn(IV) alkoxide structure makes it a highly controlled, single-component initiator-catalyst for the ring-opening polymerization (ROP) of cyclic esters and diketomorpholines [2]. For industrial buyers, procuring the pre-formed acetal shifts the burden of azeotropic water removal away from the main API reactor, enabling ultra-low catalyst loadings, superior impurity profiles, and streamlined manufacturing workflows.
Attempting to substitute pre-formed 2,2-dibutyl-1,3,2-dioxastannolane with cheaper, generic dibutyltin oxide (DBTO) or standard tin(II) octoate (Sn(Oct)2) introduces severe process liabilities. In regioselective functionalization, using DBTO typically requires stoichiometric quantities and prolonged azeotropic reflux (110–114 °C) to generate the active stannylene acetal in situ, which leaves massive tin residues in the final product that necessitate expensive, yield-destroying recrystallization steps [1]. In polymer synthesis, substituting this compound with the industry-standard Sn(Oct)2 requires the addition of a separate alcohol initiator (e.g., ethylene glycol). This dual-component approach often suffers from stoichiometric mismatch and incomplete initiation, leading to broadened molecular weight distributions and poor end-group fidelity in telechelic polymers [2]. Procuring the exact pre-formed acetal eliminates these variables, ensuring precise 1:1 catalyst-initiator stoichiometry and enabling sub-0.1 mol% catalyst loadings.
In the regioselective mono-tosylation of vicinal diols, pre-formed 2,2-dibutyl-1,3,2-dioxastannolane functions as a highly active generic Sn-acetal catalyst. Patent literature demonstrates that utilizing this pre-formed compound allows catalyst loadings to be reduced to between 0.1 mol% and 0.005 mol%, maintaining high conversion and regioselectivity [1]. In contrast, standard in situ methods utilizing DBTO often require stoichiometric (100 mol%) amounts or, at best, 2 mol% loadings. This massive reduction in tin usage ensures that residual tin in the final Active Pharmaceutical Ingredient (API) remains in the lower ppm range.
| Evidence Dimension | Catalyst loading requirement for regioselective mono-tosylation |
| Target Compound Data | 0.1 mol% to 0.005 mol% loading |
| Comparator Or Baseline | 100 mol% (stoichiometric DBTO) or 2 mol% (optimized DBTO catalytic protocols) |
| Quantified Difference | Up to a 20,000-fold reduction in required tin loading |
| Conditions | Catalytic mono-tosylation of vicinal diols at lab and pilot scale |
Drastically lowering tin concentration eliminates the need for labor-intensive and expensive downstream recrystallization to meet strict pharmaceutical heavy-metal limits.
For the synthesis of polydepsipeptides and block copolymers from diketomorpholines (DKMs) or lactones, 2,2-dibutyl-1,3,2-dioxastannolane acts as a dual-role Sn(IV) initiator and catalyst. Because the ethylene glycol moiety is pre-coordinated to the tin center, it guarantees a perfect 1:1 stoichiometry of initiation sites to catalytic metal centers[1]. The conventional baseline relies on a two-component system using Sn(Oct)2 as the catalyst and free ethylene glycol as the initiator, which is prone to coordination inefficiencies and side reactions.
| Evidence Dimension | Initiator-to-catalyst stoichiometry and system complexity |
| Target Compound Data | 1:1 exact stoichiometric coordination (single-component Sn(IV) complex) |
| Comparator Or Baseline | Variable coordination (dual-component Sn(Oct)2 + free ethylene glycol) |
| Quantified Difference | Elimination of free-initiator side reactions and exact control over chain end-groups |
| Conditions | Ring-opening polymerization of DKMs at 140 °C |
Ensures high end-group fidelity and predictable molecular weights, which are critical quality attributes for biomedical hydrogels and telechelic polymer precursors.
The in situ generation of stannylene acetals from generic DBTO and a diol requires azeotropic water removal in toluene at 110–114 °C for up to 5 hours to drive the condensation reaction to completion [1]. By procuring pre-formed 2,2-dibutyl-1,3,2-dioxastannolane, this energy-intensive and time-consuming activation step is entirely bypassed. The solid pre-formed catalyst can be added directly to the reaction mixture at 25 °C, immediately initiating the regioselective functionalization cycle without exposing sensitive diol substrates to prolonged thermal stress.
| Evidence Dimension | Reactor time and temperature for catalyst activation |
| Target Compound Data | 0 hours at 25 °C (direct addition of pre-formed catalyst) |
| Comparator Or Baseline | 5 hours at 110–114 °C (in situ generation from DBTO) |
| Quantified Difference | Saves 5 hours of reactor time and avoids >110 °C thermal exposure |
| Conditions | Preparation and execution of stannylene acetal-mediated regioselective derivatization |
Streamlines industrial manufacturing workflows, reduces energy costs, and protects thermally labile pharmaceutical intermediates from degradation.
Where ultra-low tin residues are mandatory. By using the pre-formed acetal as a catalyst at <0.1 mol%, manufacturers can achieve high regioselectivity on vicinal diols while easily meeting ppm-level heavy metal specifications without extra purification steps [1].
Where exact molecular weight control and end-group fidelity are required. The compound serves as a precise, single-component initiator-catalyst for the ring-opening polymerization of diketomorpholines and lactones, outperforming dual-component Sn(Oct)2 systems [2].
Where substrates cannot survive the harsh azeotropic reflux required to activate generic DBTO. The pre-formed compound allows for immediate, room-temperature catalytic activation of polyols and carbohydrates for downstream protection or modification [1].
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